molecular formula C16H17NO5S B497963 4-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid CAS No. 927637-93-2

4-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid

Cat. No.: B497963
CAS No.: 927637-93-2
M. Wt: 335.4g/mol
InChI Key: NRWPIZWUSAOEJW-UHFFFAOYSA-N
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Description

4-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid is an organic compound with the molecular formula C16H17NO5S It is characterized by the presence of a benzoic acid moiety substituted with a sulfonylamino group, which is further attached to a methoxy-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxy-4,5-dimethylphenylamine and 4-chlorosulfonylbenzoic acid.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours.

    Purification: The product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

4-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with biological molecules, influencing their activity. The methoxy-dimethylphenyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(2-Methoxyphenyl)sulfonyl]amino}benzoic acid
  • 4-{[(2,4-Dimethylphenyl)sulfonyl]amino}benzoic acid
  • 4-{[(2-Methoxy-4-methylphenyl)sulfonyl]amino}benzoic acid

Uniqueness

4-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid is unique due to the presence of both methoxy and dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties.

Properties

IUPAC Name

4-[(2-methoxy-4,5-dimethylphenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-10-8-14(22-3)15(9-11(10)2)23(20,21)17-13-6-4-12(5-7-13)16(18)19/h4-9,17H,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWPIZWUSAOEJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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